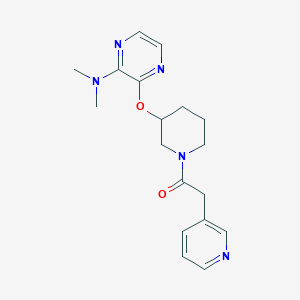
1-(3-((3-(ジメチルアミノ)ピラジン-2-イル)オキシ)ピペリジン-1-イル)-2-(ピリジン-3-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.415. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
マラリア治療効果
この化合物はマラリア治療薬として有望であることが示されています。研究者らは、マラリアの原因となる寄生虫であるマラリア原虫(Plasmodium falciparum)に対するその効果を調査してきました。 さらなる研究が必要ですが、初期の結果は、それがマラリア治療薬の武器庫に貴重な追加になる可能性があることを示唆しています .
生物活性
1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. The compound's structure includes a piperidine ring, a pyrazine moiety, and a pyridine group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone may involve interactions with various biological targets, including receptors and enzymes. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, while the piperidine and pyrazine components may influence binding affinity and selectivity for specific targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or receptors involved in cellular signaling pathways.
- Receptor Modulation : It could modulate neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
Pharmacological Effects
Research indicates that compounds with similar structural features exhibit various pharmacological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .
- Neuropharmacological Effects : The dimethylamino group may enhance central nervous system activity, offering potential applications in treating neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of related piperidine derivatives on FaDu hypopharyngeal tumor cells. The findings indicated that compounds structurally similar to 1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(pyridin-3-yl)ethanone exhibited enhanced cytotoxicity compared to standard treatments like bleomycin .
Case Study 2: Neuropharmacological Assessment
In vitro assays demonstrated that a related compound significantly inhibited acetylcholinesterase activity, suggesting potential for cognitive enhancement in Alzheimer's disease models. The structural components were critical for the observed bioactivity .
Data Table: Biological Activity Summary
特性
IUPAC Name |
1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22(2)17-18(21-9-8-20-17)25-15-6-4-10-23(13-15)16(24)11-14-5-3-7-19-12-14/h3,5,7-9,12,15H,4,6,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAIORNMVAPDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














